Cas no 2219375-41-2 (1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane)
1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane Chemical and Physical Properties
Names and Identifiers
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- 2219375-41-2
- EN300-39871282
- (1s)-1-(1-azidoethyl)-2-oxabicyclo[2.1.1]hexane
- 1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane
- EN300-1703981
-
- Inchi: 1S/C7H11N3O/c1-5(9-10-8)7-2-6(3-7)4-11-7/h5-6H,2-4H2,1H3
- InChI Key: ODOWBLXAHWKJIU-UHFFFAOYSA-N
- SMILES: O1CC2CC1(C(C)N=[N+]=[N-])C2
Computed Properties
- Exact Mass: 153.090211983g/mol
- Monoisotopic Mass: 153.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 23.6Ų
1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-39871282-0.05g |
(1s)-1-(1-azidoethyl)-2-oxabicyclo[2.1.1]hexane |
2219375-41-2 | 0.05g |
$1140.0 | 2023-07-09 | ||
| Enamine | EN300-39871282-0.1g |
(1s)-1-(1-azidoethyl)-2-oxabicyclo[2.1.1]hexane |
2219375-41-2 | 0.1g |
$1195.0 | 2023-07-09 | ||
| Enamine | EN300-39871282-0.25g |
(1s)-1-(1-azidoethyl)-2-oxabicyclo[2.1.1]hexane |
2219375-41-2 | 0.25g |
$1249.0 | 2023-07-09 | ||
| Enamine | EN300-39871282-0.5g |
(1s)-1-(1-azidoethyl)-2-oxabicyclo[2.1.1]hexane |
2219375-41-2 | 0.5g |
$1302.0 | 2023-07-09 | ||
| Enamine | EN300-39871282-1.0g |
(1s)-1-(1-azidoethyl)-2-oxabicyclo[2.1.1]hexane |
2219375-41-2 | 1.0g |
$1357.0 | 2023-07-09 | ||
| Enamine | EN300-39871282-2.5g |
(1s)-1-(1-azidoethyl)-2-oxabicyclo[2.1.1]hexane |
2219375-41-2 | 2.5g |
$2660.0 | 2023-07-09 | ||
| Enamine | EN300-39871282-5.0g |
(1s)-1-(1-azidoethyl)-2-oxabicyclo[2.1.1]hexane |
2219375-41-2 | 5.0g |
$3935.0 | 2023-07-09 | ||
| Enamine | EN300-39871282-10.0g |
(1s)-1-(1-azidoethyl)-2-oxabicyclo[2.1.1]hexane |
2219375-41-2 | 10.0g |
$5837.0 | 2023-07-09 |
1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane
Introduction to 1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane (CAS No: 2219375-41-2)
1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane, identified by the Chemical Abstracts Service Number (CAS No) 2219375-41-2, is a structurally intriguing compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This bicyclic ether features a unique azido-substituted ethyl group, making it a versatile intermediate for the development of novel pharmacological agents. The compound's rigid bicyclic framework, combined with the electron-withdrawing nature of the azido group, presents a rich landscape for chemical manipulation and biological exploration.
The molecular structure of 1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane consists of a cyclopropane ring fused to two methylene groups, forming a bicyclo[2.1.1]hexane core. This core is particularly interesting due to its conformational constraints, which can influence the reactivity and biological activity of attached functional groups. The presence of the azido group at the 1-position introduces a high reactivity that can be exploited in various synthetic transformations, such as nucleophilic substitution reactions, cycloadditions, and cross-coupling reactions.
In recent years, there has been growing interest in the development of azido-containing compounds for their potential applications in drug discovery and material science. The azido group is a well-known handle for introducing nitrogen-rich functionalities into molecules, which can enhance binding affinity to biological targets or facilitate further derivatization. For instance, transition-metal-catalyzed azide-alkyne cycloadditions (CuAAC) have become a cornerstone of click chemistry, enabling the rapid construction of complex molecular architectures.
One of the most compelling aspects of 1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane is its utility as a building block for more complex scaffolds. The bicyclic core provides a scaffold that can mimic natural products or bioactive molecules, while the azido group offers multiple points for chemical modification. This combination has made it particularly valuable in the synthesis of heterocyclic compounds, which are prevalent in many pharmacologically active agents.
Recent studies have demonstrated the potential of 1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane in the development of novel therapeutic agents. For example, researchers have explored its use in generating constrained analogs of known bioactive molecules by leveraging its rigid framework and reactive azido moiety. These constrained analogs often exhibit enhanced binding properties due to improved shape complementarity with biological targets.
The synthesis of 1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane typically involves multi-step organic transformations starting from readily available precursors. One common approach involves the formation of the bicyclic core through intramolecular cyclization reactions, followed by functionalization with an azido group via nucleophilic substitution or metal-catalyzed reactions. The precise regioselectivity and yield optimization are critical steps in ensuring high-quality material for further applications.
The reactivity of the azido group in 1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane also makes it an attractive candidate for exploring new synthetic methodologies. For instance, photolytic decomposition of azides can lead to highly reactive nitrenes, which can participate in unique chemical transformations not accessible through traditional synthetic routes. This has opened up new avenues for constructing nitrogen-containing heterocycles, which are essential components in many pharmaceuticals.
In addition to its synthetic utility, CAS No: 2219375-41-2 has shown promise in drug discovery efforts aimed at targeting specific biological pathways. By incorporating this compound into libraries of diverse scaffolds, medicinal chemists can rapidly screen for molecules with desired pharmacological properties. The structural features of 1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane, particularly its rigid bicyclic core and reactive azido group, make it an ideal candidate for generating novel leads with improved potency and selectivity.
The versatility of CAS No: 2219375-41-2 extends beyond pharmaceutical applications; it also finds utility in materials science and catalysis. The unique structural motifs present in this compound have inspired the design of new catalysts and functional materials with tailored properties. For example, its rigid framework can be used to stabilize reactive intermediates or control molecular orientation in supramolecular assemblies.
As research continues to uncover new applications for CAS No: 2219375-41-2, its importance as a building block and intermediate is likely to grow further. The combination of its structural features and reactivity makes it a valuable asset for both academic researchers and industrial chemists working on cutting-edge chemical problems.
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